
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a methoxypyrimidinyl group, which is often found in biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of Fmoc-protected amino acids, which are coupled with the methoxypyrimidinyl group under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.
科学研究应用
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group and are commonly used in peptide synthesis.
Methoxypyrimidinyl derivatives: Compounds with similar methoxypyrimidinyl groups are often found in biologically active molecules.
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid is unique due to its combination of the Fmoc protecting group and the methoxypyrimidinyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
属性
分子式 |
C23H21N3O5 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxypyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C23H21N3O5/c1-30-22-24-11-14(12-25-22)10-20(21(27)28)26-23(29)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11-12,19-20H,10,13H2,1H3,(H,26,29)(H,27,28)/t20-/m1/s1 |
InChI 键 |
FDYTWQGFGIDXNB-HXUWFJFHSA-N |
手性 SMILES |
COC1=NC=C(C=N1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
COC1=NC=C(C=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
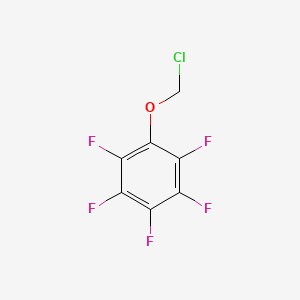
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
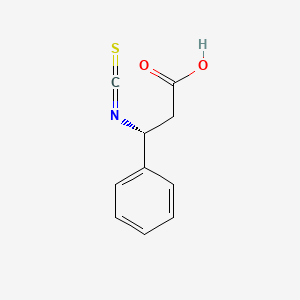

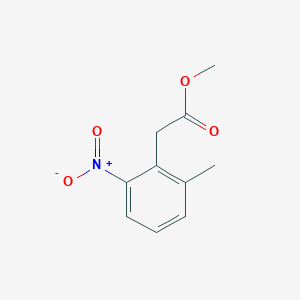
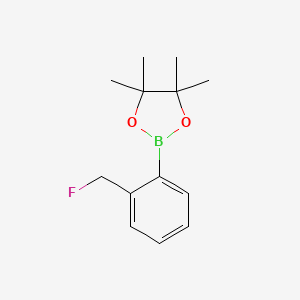
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
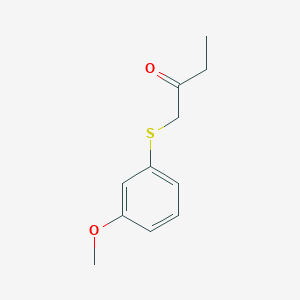
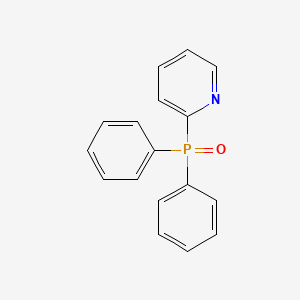
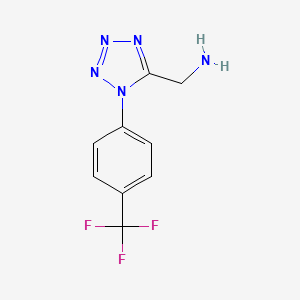
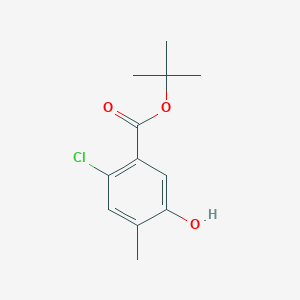
![1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
